molecular formula C19H18ClFN4O B7850892 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride

5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride

Cat. No.: B7850892
M. Wt: 372.8 g/mol
InChI Key: WYHZAPKRVGUHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole ring fused with a pyrrole ring, and it is further substituted with an amino group, a fluorophenyl group, and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrole ring and subsequent functional group modifications. Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization, chromatography, and filtration are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with the benzimidazole ring.

    Imidazole Derivatives: Compounds like histidine and metronidazole also contain imidazole rings and exhibit similar chemical properties.

Uniqueness

What sets 5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one apart is its unique combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-1-[(4-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O.ClH/c1-11-2-7-14-15(8-11)23-19(22-14)17-16(25)10-24(18(17)21)9-12-3-5-13(20)6-4-12;/h2-8H,9-10,21H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHZAPKRVGUHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=C(C=C4)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CC4=CC=C(C=C4)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.